

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

chemical properties

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Compound of Interest

Compound Name: (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

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An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Introduction: A Privileged Building Block in Modern Chemistry

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid has emerged as a crucial reagent in synthetic and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic acid with the electronically distinct properties of a 2-substituted pyridine ring bearing a potent electron-withdrawing trifluoromethyl group. This combination makes it an invaluable building block for introducing the 6-(trifluoromethyl)pyridin-2-yl moiety, a common pharmacophore in drug discovery programs and a key component in advanced materials science.[\[1\]](#)[\[2\]](#)

The trifluoromethyl (-CF₃) group is renowned for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties and lipophilicity of a molecule.[\[3\]](#) When positioned on a pyridine ring, it significantly lowers the pKa of the nitrogen atom and influences the electron density of the entire heterocyclic system. This guide provides an in-depth analysis of the chemical properties, reactivity, and handling of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid** is typically a white to off-white solid under ambient conditions.^[4] Its key identifiers and computed physical properties are summarized below.

Property	Value	Source
CAS Number	1162257-61-5	[4] [5]
Molecular Formula	C ₆ H ₅ BF ₃ NO ₂	[4] [5]
Molecular Weight	190.92 g/mol	[4] [5]
Appearance	White to off-white solid	[4]
Predicted Boiling Point	285.2 ± 50.0 °C	[4] [6]
Predicted Density	1.44 ± 0.1 g/cm ³	[4] [6]
Predicted pKa	6.81 ± 0.53	[4]

Structural Impact on Reactivity

The molecule's reactivity is dictated by the interplay between the boronic acid group and the electron-deficient trifluoromethyl-substituted pyridine ring.

- **Boronic Acid Group (-B(OH)₂):** This functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
- **Pyridine Ring:** The nitrogen atom in the ring can act as a ligand for metal catalysts, potentially influencing the reaction kinetics. It also affects the overall solubility and basicity of the molecule.
- **Trifluoromethyl Group (-CF₃):** As a strong electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the pyridine ring. This electronic effect makes the C-B bond more polarized and can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings.

Stability and Storage

Like many boronic acids, **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid** is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water.

Causality Behind Storage Recommendations: To minimize boroxine formation and potential protodeboronation (loss of the boronic acid group), stringent storage conditions are necessary.

- Recommended Storage: Store in a freezer at or below -20°C.[4][6]
- Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen).[4]
- Moisture: The container must be kept tightly sealed in a dry place to prevent hydration/dehydration cycles.

The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.

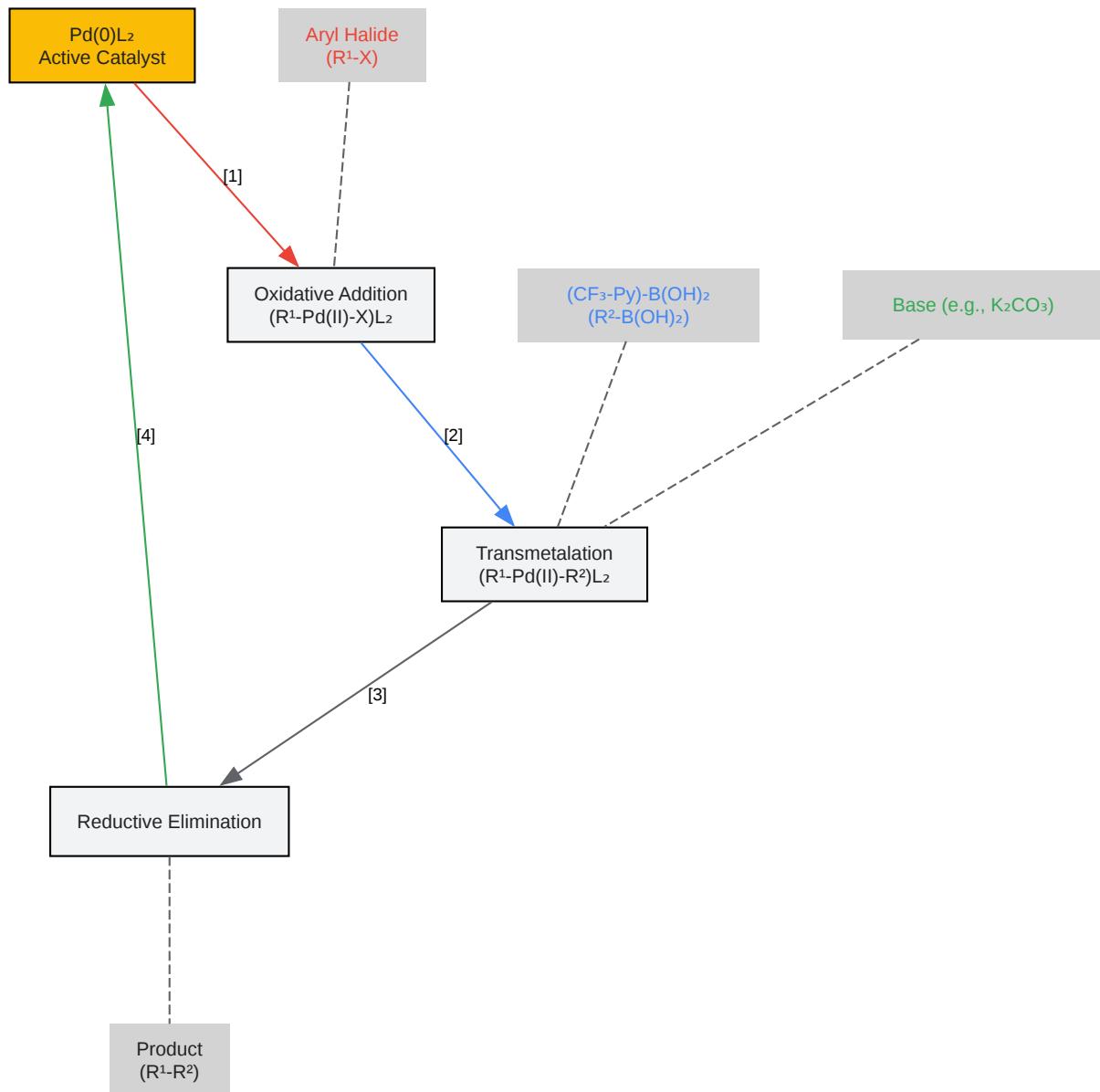
Caption: Boronic acid-boroxine equilibrium.

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[1][7] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The electron-deficient nature of the trifluoromethyl-pyridine ring can influence each step.



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Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expert Insights on the Mechanism:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R^1-X) bond. This step is typically faster with more reactive halides ($I > Br > Cl$).
- Transmetalation: This is often the rate-determining step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group (R^2) to the palladium center. The electron-withdrawing $-CF_3$ group on the pyridine ring can slow this step by reducing the nucleophilicity of the carbon atom attached to boron. Consequently, stronger bases or higher temperatures may be required compared to electron-rich boronic acids.^[8]
- Reductive Elimination: The two organic partners (R^1 and R^2) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

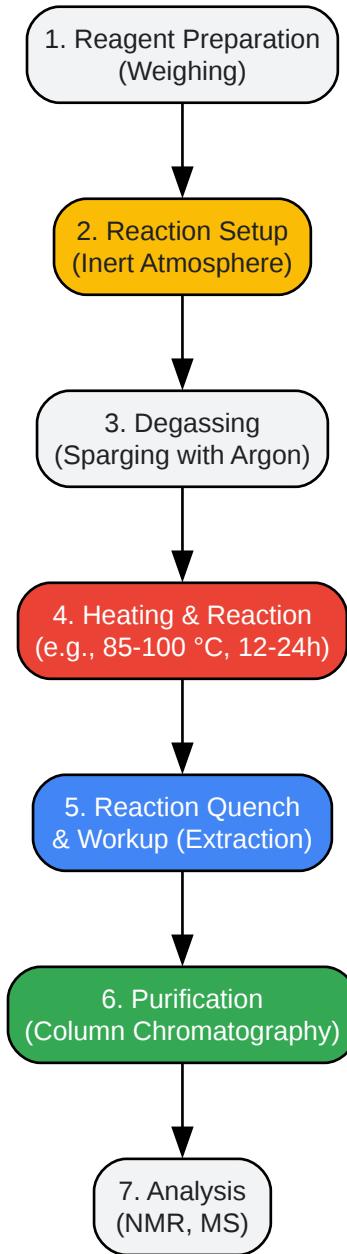
This protocol provides a reliable, self-validating methodology for coupling **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid** with a generic aryl bromide.

Materials and Reagents

- **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid** (1.0 equiv)
- Aryl Bromide (1.2 equiv)
- $Pd(PPh_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Argon or Nitrogen supply
- Standard glassware for inert atmosphere reactions

Step-by-Step Procedure

The workflow diagram below outlines the key stages of the experiment.



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Caption: Standard experimental workflow for Suzuki coupling.

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **(6-(Trifluoromethyl)pyridin-2-yl)boronic acid**, the aryl bromide,

and anhydrous potassium carbonate.

- **Inerting the System:** Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents the oxidation and deactivation of the Pd(0) catalyst.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst. Then, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Causality: The aqueous base is crucial for the transmetalation step. Dioxane is an excellent solvent for solubilizing the organic reagents and catalyst.
- **Degassing:** Sparge the reaction mixture with argon for 15-20 minutes to remove any dissolved oxygen.
- **Reaction:** Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

Proper handling is essential for user safety and reagent integrity.

- **Hazard Classification:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[9\]](#)[\[10\]](#)
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[\[11\]](#)[\[12\]](#) Handle in a well-ventilated fume hood.
- **First Aid Measures:**
 - **Skin Contact:** Wash off with soap and plenty of water.[\[9\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a powerful and versatile building block for synthetic chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group on the pyridine core, make it a valuable tool for accessing complex molecular architectures. While its reactivity in Suzuki-Miyaura couplings is robust, a thorough understanding of its stability, the reaction mechanism, and proper handling procedures is critical for achieving optimal and reproducible results. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this important reagent in their synthetic endeavors.

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